molecular formula C17H23Cl3N2O5S B15081305 Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-2,4-thiophenedicarboxylate

Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-2,4-thiophenedicarboxylate

Cat. No.: B15081305
M. Wt: 473.8 g/mol
InChI Key: XLYUAAZEZNTDOF-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-2,4-thiophenedicarboxylate is a complex organic compound with the molecular formula C17H23Cl3N2O5S. This compound is known for its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-2,4-thiophenedicarboxylate typically involves multiple stepsThe final step involves the esterification of the carboxylic acid groups with ethanol to form the diethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-2,4-thiophenedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-2,4-thiophenedicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets. The trichloroethyl group is believed to play a crucial role in its biological activity by interacting with cellular proteins and enzymes. The thiophene ring and the ester groups also contribute to its overall activity by enhancing its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}-2,4-thiophenedicarboxylate
  • Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(3-methylbutanoylamino)ethyl]amino}-2,4-thiophenedicarboxylate
  • Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate

Uniqueness

Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-2,4-thiophenedicarboxylate is unique due to the presence of the isobutyrylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C17H23Cl3N2O5S

Molecular Weight

473.8 g/mol

IUPAC Name

diethyl 3-methyl-5-[[2,2,2-trichloro-1-(2-methylpropanoylamino)ethyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C17H23Cl3N2O5S/c1-6-26-14(24)10-9(5)11(15(25)27-7-2)28-13(10)22-16(17(18,19)20)21-12(23)8(3)4/h8,16,22H,6-7H2,1-5H3,(H,21,23)

InChI Key

XLYUAAZEZNTDOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(C(Cl)(Cl)Cl)NC(=O)C(C)C

Origin of Product

United States

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